molecular formula C16H15N3 B2859634 5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile CAS No. 136822-54-3

5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile

Cat. No. B2859634
CAS RN: 136822-54-3
M. Wt: 249.317
InChI Key: BFARWNGBCHXSTB-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile” is an organic molecule with a molecular weight of 201.27 . It has a solid physical form and is stored at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are generally synthesized through diazotization reactions using a primary aromatic amine containing one or more nucleophiles .


Molecular Structure Analysis

The molecule contains a total of 34 atoms, including 15 Hydrogen atoms, 16 Carbon atoms, and 3 Nitrogen atoms . It also contains 19 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 2 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amine(s) (aromatic), and 2 nitrile(s) (aliphatic) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It exhibits fluorescence properties, with the fluorescence wavelengths indicating that the π-electronic conjugation in the excited singlet (S1) state is terminated at the acyl group .

Scientific Research Applications

  • Fluorescent Molecular Probes : The compound's derivatives have been used in creating new fluorescent solvatochromic dyes. These dyes show strong solvent-dependent fluorescence, which can be correlated with solvent polarity. This characteristic makes them useful as fluorescent molecular probes in studying biological events and processes (Diwu et al., 1997).

  • Spectral Analysis and Quantum Chemical Studies : The compound has been synthesized and characterized through various techniques like FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis. The results provide insights into molecular geometry, chemical reactivity, and thermodynamic properties, indicating potential applications in material science and chemical analysis (Fatma et al., 2015).

  • Colorimetric Sensors for Volatile Acids and Organic Amine Gases : Certain derivatives of this compound have been designed and synthesized for use as colorimetric sensors. These sensors can detect volatile acids and organic amine gases, showcasing their utility in environmental monitoring and industrial applications (Cao et al., 2020).

  • Photochemistry of Aryl Azides : The compound has been investigated in the context of the photochemistry of aryl azides. Its derivatives have been identified as intermediaries in nucleophilic reactions, contributing to the understanding of photochemical processes (Shields et al., 1987).

  • Structure and Crystal Packing Studies : The compound's derivatives have been studied for their structure and crystal packing properties. Such studies are crucial in the field of crystallography and materials science, providing insights into molecular interactions and stability (Heine et al., 1994).

Mechanism of Action

properties

IUPAC Name

2-[(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-19(2)16-10-8-14(9-11-16)6-4-3-5-7-15(12-17)13-18/h3-11H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFARWNGBCHXSTB-GGWOSOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.